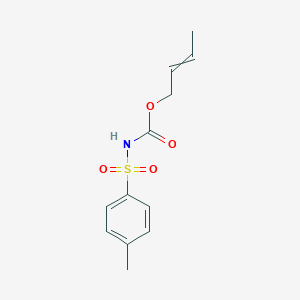
But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a but-2-en-1-yl group attached to a carbamate moiety, which is further linked to a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of but-2-en-1-ol with 4-methylbenzene-1-sulfonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various carbamate derivatives.
Scientific Research Applications
But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The sulfonyl group may also participate in non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-en-1-yl 4-methylbenzene-1-sulfonate: This compound shares a similar sulfonyl group but differs in the structure of the attached hydrocarbon moiety.
Cyclohex-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate: Another related compound with a cyclohexene ring instead of the but-2-en-1-yl group.
Uniqueness
But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the but-2-en-1-yl and 4-methylbenzene-1-sulfonyl groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
292639-11-3 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
but-2-enyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H15NO4S/c1-3-4-9-17-12(14)13-18(15,16)11-7-5-10(2)6-8-11/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
UVMHVTLGBDXYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















